Antiviral agent 25

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antiviral agent 25 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of various viral infections. This compound is particularly effective against enveloped viruses, which include many of the most clinically significant pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 25 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and automated purification processes. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 25 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Antiviral agent 25 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the mechanisms of antiviral activity and the development of new antiviral agents.

Biology: Employed in research on viral replication and the interaction between viruses and host cells.

Medicine: Investigated for its potential use in the treatment of viral infections, including those caused by influenza, herpes, and coronaviruses.

Industry: Utilized in the development of antiviral coatings and materials for use in healthcare settings and public spaces.

Mechanism of Action

The mechanism of action of Antiviral agent 25 involves the inhibition of viral replication by targeting specific viral enzymes or proteins. This compound binds to the active site of these enzymes, preventing them from catalyzing essential steps in the viral life cycle. The molecular targets and pathways involved include:

Viral Polymerases: Enzymes responsible for the replication of viral genetic material.

Proteases: Enzymes that cleave viral polyproteins into functional units.

Entry Inhibitors: Compounds that prevent the virus from entering host cells by blocking receptor binding or fusion.

Comparison with Similar Compounds

Antiviral agent 25 is unique in its broad-spectrum activity and high potency against a wide range of viruses. Similar compounds include:

Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.

Favipiravir: Another nucleoside analog that targets viral RNA polymerase.

Oseltamivir: An inhibitor of the influenza virus neuraminidase enzyme.

Compared to these compounds, this compound has shown superior efficacy in preclinical studies and a lower propensity for resistance development. This makes it a valuable addition to the arsenal of antiviral agents available for combating viral infections.

Biological Activity

Antiviral agent 25, commonly known as 25-hydroxycholesterol (25HC) , is a reactive oxysterol that has garnered significant attention for its broad-spectrum antiviral properties. This article delves into the biological activity of 25HC, highlighting its mechanisms of action, efficacy against various viruses, and relevant case studies.

25HC exerts its antiviral effects through several mechanisms:

- Inhibition of Viral Entry : 25HC disrupts lipid rafts in the cytomembrane, which are crucial for the entry of many viruses. It achieves this by inhibiting sterol-regulatory element binding proteins (SREBPs) and stimulating liver X receptor (LXR) pathways, which leads to reduced cholesterol levels in the membrane .

- Impairment of Viral Replication : The compound interferes with the endosomal pathways necessary for viral uncoating and nucleic acid release. This is accomplished by restricting the function of oxysterol-binding proteins and Niemann-Pick protein C1 .

- Induction of Innate Immunity : 25HC enhances the innate immune response by promoting interferon production and activating immune signaling pathways, which further contributes to its antiviral activity .

Efficacy Against Various Viruses

Research has demonstrated that 25HC is effective against a wide range of viruses, including:

- Zika Virus (ZIKV) : Studies indicate that 25HC significantly inhibits ZIKV invasion and reduces inflammatory responses without causing cytotoxicity at concentrations up to 10 μM .

- Hepatitis C Virus (HCV) : 25HC disrupts membrane rearrangements induced by HCV infection, thereby limiting viral replication .

- HIV : The compound has shown promise in inhibiting HIV replication through its effects on cholesterol metabolism and immune modulation .

- Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) : Recent findings suggest that 25HC can restrict SARS-CoV-2 infection by modulating cholesterol dynamics in host cells .

Case Studies and Research Findings

Several studies have highlighted the antiviral potential of 25HC:

- Study on ZIKV : A study reported that treatment with 25HC reduced viremia and infection in cortical tissue in ZIKV-infected models, demonstrating its protective effects against viral infections .

- Combination Therapy : Research has shown that combining 25HC with other antiviral agents can enhance efficacy. For instance, combining it with a peptide inhibitor has been effective against drug-resistant strains of viruses .

- In Vivo Studies : In animal models, administration of 25HC has been associated with reduced viral loads and improved survival rates in infections caused by various viruses, including HCV and HIV .

Data Table: Summary of Antiviral Activity

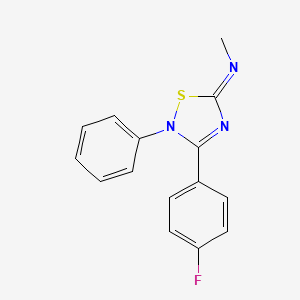

Properties

Molecular Formula |

C15H12FN3S |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

YBCTXELRRVXUMP-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.